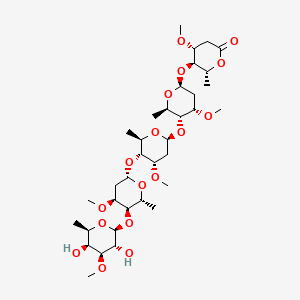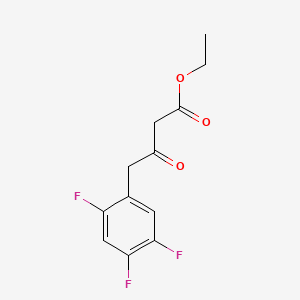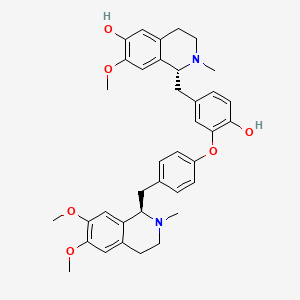
Perisesaccharide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for Perisesaccharide C is (4R,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one . The structure of Perisesaccharide C is complex with multiple methoxy and hydroxy groups .Applications De Recherche Scientifique
Biomedicine
Perisesaccharide C: is utilized in biomedicine due to its oligosaccharide structure, which is derived from the root barks of Cortex periplocae . Its high purity and stability make it suitable for pharmaceutical research, particularly in the development of new drugs. Its solubility in organic solvents like chloroform and methanol facilitates its use in various biomedical applications, including as a potential agent in anti-inflammatory and anti-cancer treatments.
Cosmetics
In the cosmetics industry, Perisesaccharide C is valued for its natural origin and lack of toxicity. It’s used in formulations for skin care products to improve hydration, elasticity, and overall skin health. Its molecular properties allow it to bind with water and other molecules, enhancing the texture and feel of cosmetic products .
Health Products
As a health product ingredient, Perisesaccharide C is incorporated into supplements and nutraceuticals. Its oligosaccharide content is believed to support digestive health and boost the immune system. Research is ongoing to substantiate these claims and to explore its full potential in health product applications .
Biosensors
The application of Perisesaccharide C in biosensors is an emerging field. Its ability to interact with biological molecules makes it an excellent candidate for the detection of various biomarkers. This is particularly useful in medical diagnostics, where quick and accurate detection of substances is crucial .
Drug Delivery Systems
Perisesaccharide C: is being explored as a carrier in drug delivery systems. Its biocompatibility and biodegradability are key advantages, allowing for the safe transport and release of therapeutic agents within the body. This could revolutionize the way drugs are administered and improve the efficacy of treatments .
Nanocomposites
The synthesis of C-dot/polysaccharide composites , which include Perisesaccharide C , is a significant area of research. These nanocomposites combine the properties of C-dots and polysaccharides, leading to innovative applications in electronics, photonics, and environmental remediation .
Environmental Applications
Perisesaccharide C: -based materials are being studied for their potential in environmental applications, such as water purification and air filtration. The polysaccharide’s natural adsorption properties can be harnessed to capture pollutants and toxins, contributing to cleaner and safer environments .
Food Industry
In the food industry, Perisesaccharide C is investigated for its use as a thickening agent, stabilizer, and preservative. Its natural and non-toxic nature makes it a desirable alternative to synthetic additives, and its functional properties can enhance the quality and shelf-life of food products .
Mécanisme D'action
Target of Action
Perisesaccharide C is an oligosaccharide isolated from the root barks of Periploca sepium The primary targets of Perisesaccharide C are currently not well-defined in the literature
Mode of Action
These interactions can result in changes at the molecular and cellular levels, influencing processes such as cell signaling, immune response, and metabolic regulation .
Pharmacokinetics
It is known that Perisesaccharide C is soluble in chloroform, methanol, and dimethylsulfoxide , which may influence its bioavailability and distribution within the body
Result of Action
Oligosaccharides are known to have diverse biological activities, including anti-inflammatory, immunomodulatory, and prebiotic effects
Propriétés
IUPAC Name |
(4R,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O17/c1-15-28(37)34(43-10)29(38)35(48-15)52-33-19(5)47-27(14-23(33)42-9)51-32-18(4)46-26(13-22(32)41-8)50-31-17(3)45-25(12-21(31)40-7)49-30-16(2)44-24(36)11-20(30)39-6/h15-23,25-35,37-38H,11-14H2,1-10H3/t15-,16-,17-,18-,19-,20-,21+,22+,23+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJQVVFCZUGNFK-IELQLYKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Unfortunately, the study [] primarily focused on the isolation and structural characterization of perisesaccharide C from Periploca sepium. Information regarding its molecular targets, potential biological activities, pharmacological properties, or applications remains unexplored. Further research is necessary to investigate these aspects of perisesaccharide C.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)



